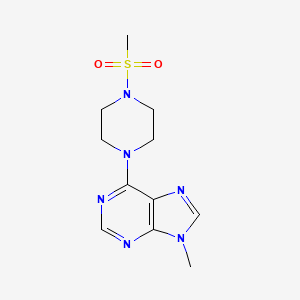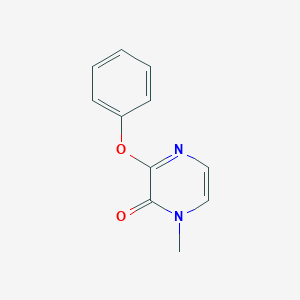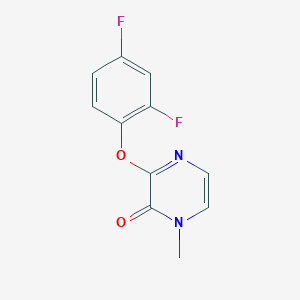
6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine” is also known as GDC-0941 or Pictilisib . It is a highly potent and selective class I PI3K kinase inhibitor . Its IC50 values for PI3K p110 α, β, δ, and γ isoforms are 3nM, 33nM, 3nM, 75nM, and for DNA-PK and mTOR are 1230nM and 580nM . It has been in multiple phase I/II clinical trials targeting several advanced or metastatic solid tumors .
Synthesis Analysis
The synthesis of GDC-0941 involves the preparation and evaluation of a series of thieno[3,2-d]pyrimidine derivatives as inhibitors of PI3 kinase p110alpha . The detailed synthesis process is described in the referenced paper .Molecular Structure Analysis
The molecular structure of GDC-0941 is complex, with a molecular formula of C23H27N7O3S2 and a molecular weight of 513.64 . It contains a methanesulfonylpiperazin group attached to a methylpurine base .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of GDC-0941 are complex and involve multiple steps . The detailed chemical reactions are described in the referenced paper .Aplicaciones Científicas De Investigación
Drug Development
The compound’s properties as a potent and selective inhibitor of PI3K make it a promising candidate for drug development . It is currently being evaluated in human clinical trials for the treatment of cancer .
Synthesis of Functionalized Arylpyrimidines
The compound can be used in the electrochemical synthesis of functionalized arylpyrimidines . This process allows the formation of coupling products in moderate to high yields .
Research in Biochemistry
The compound’s interaction with PI3K/Akt signaling pathway can be studied to understand the biochemical processes involved in cancer progression .
Study of Cell Signaling Pathways
The compound can be used to study cell signaling pathways, particularly the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation .
Development of Targeted Therapies
Given its selective inhibition of PI3K, the compound could be used in the development of targeted therapies for cancer treatment .
Mecanismo De Acción
Target of Action
The primary target of the compound “6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine” is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell cycle progression, survival, and growth . This pathway is often deregulated in various types of tumors, making PI3K an important target in cancer treatment .
Mode of Action
The compound acts as a potent, selective, and orally bioavailable inhibitor of PI3K . It binds to the PI3K enzyme, inhibiting its activity and thus disrupting the PI3K/Akt signaling pathway . This disruption can lead to the inhibition of cell growth and proliferation, inducing apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a protein kinase that promotes cell survival and growth . The downstream effects of this inhibition can include reduced cell proliferation, increased cell death, and potentially, the shrinkage of tumors .
Pharmacokinetics
It has been described as an orally bioavailable inhibitor of pi3k , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to a decrease in cell survival and growth, promoting apoptosis in cancer cells . In the context of cancer treatment, these effects could potentially result in the reduction or elimination of tumors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-methyl-6-(4-methylsulfonylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15-8-14-9-10(15)12-7-13-11(9)16-3-5-17(6-4-16)20(2,18)19/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTSUYULALKOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442032.png)
![2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6442059.png)
![4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6442065.png)
![5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6442066.png)
![6-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6442073.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442078.png)
![4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442083.png)
![2-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6442099.png)


![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442107.png)
![3-[methyl({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442122.png)
![2-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6442125.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)